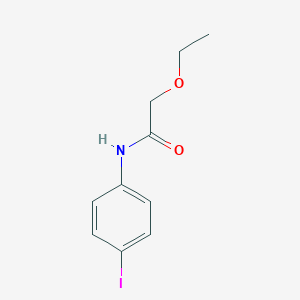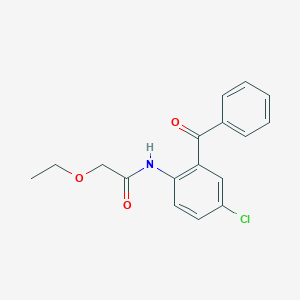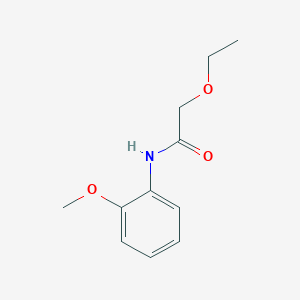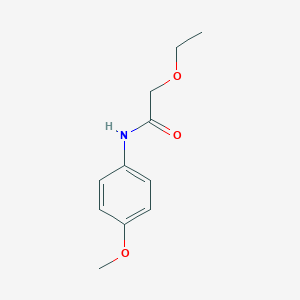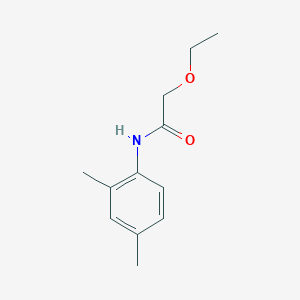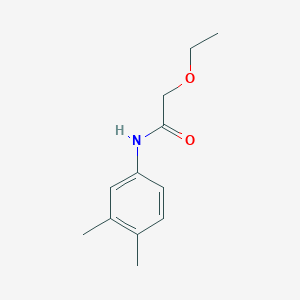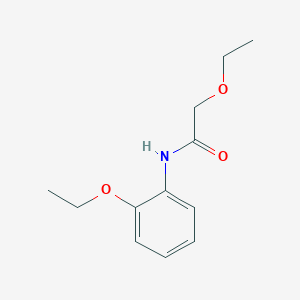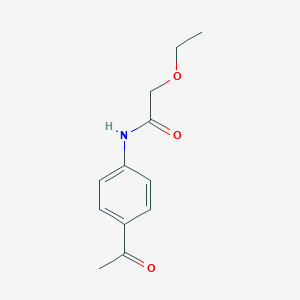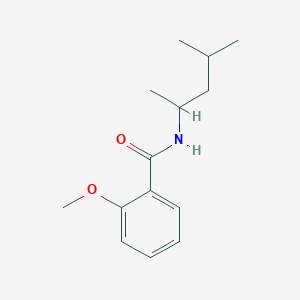
N-(1,3-dimethylbutyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethylbutyl)-2-methoxybenzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1980s and has since been the subject of extensive research.
作用机制
N-(1,3-dimethylbutyl)-2-methoxybenzamide works by activating the immune system and inducing tumor cell death. It does this by binding to a protein called STING (Stimulator of Interferon Genes), which is involved in the immune response to viral and bacterial infections. Binding to STING leads to the production of interferons, which activate the immune system and induce tumor cell death.
Biochemical and Physiological Effects:
N-(1,3-dimethylbutyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as interferons, which activate the immune system. It also leads to the release of nitric oxide, which can cause vasodilation and increase blood flow to tumors. N-(1,3-dimethylbutyl)-2-methoxybenzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
N-(1,3-dimethylbutyl)-2-methoxybenzamide has a number of advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied in preclinical models. However, there are also some limitations. N-(1,3-dimethylbutyl)-2-methoxybenzamide has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
未来方向
There are a number of future directions for research on N-(1,3-dimethylbutyl)-2-methoxybenzamide. One area of focus is on developing more effective formulations of the drug that can improve its solubility and increase its half-life. Another area of focus is on understanding the mechanism of action of N-(1,3-dimethylbutyl)-2-methoxybenzamide in more detail, including the role of STING and other immune system components. Finally, there is interest in exploring the potential of N-(1,3-dimethylbutyl)-2-methoxybenzamide in combination with other cancer treatments, such as chemotherapy and immunotherapy.
合成方法
N-(1,3-dimethylbutyl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxyphenol with 3,3-dimethylbutyraldehyde in the presence of a base, such as sodium hydroxide. This reaction produces N-(1,3-dimethylbutyl)-2-methoxybenzamide in good yield and purity. Other methods, such as the reaction of 2,6-dimethoxyphenol with 3-methylbutyric acid followed by reduction, have also been reported.
科学研究应用
N-(1,3-dimethylbutyl)-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with chemotherapy. N-(1,3-dimethylbutyl)-2-methoxybenzamide works by activating the immune system and inducing tumor cell death. It has been shown to be effective against a wide range of tumor types, including lung, breast, colon, and brain tumors.
属性
产品名称 |
N-(1,3-dimethylbutyl)-2-methoxybenzamide |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-methoxy-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO2/c1-10(2)9-11(3)15-14(16)12-7-5-6-8-13(12)17-4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
InChI 键 |
YNURKCXEQAQIRE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |
规范 SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



